

Physical and chemical properties of Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl 4,4'-biphenyldicarboxylate
Cat. No.:	B160955

[Get Quote](#)

An In-depth Technical Guide to Dimethyl 4,4'-biphenyldicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and biological activity of **Dimethyl 4,4'-biphenyldicarboxylate**. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Core Physical and Chemical Properties

Dimethyl 4,4'-biphenyldicarboxylate is a white to off-white crystalline solid.^[1] It is a symmetrical diester with a planar biphenyl core structure.^[2] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	$C_{16}H_{14}O_4$	[3]
Molecular Weight	270.28 g/mol	[4][5]
Melting Point	213-215 °C	[2]
Boiling Point (estimated)	373.4 °C	[2]
Solubility in DMSO	~0.25 mg/mL	[6]
Solubility in Dimethyl Formamide (DMF)	~1 mg/mL	[6]
Water Solubility	Insoluble	[1][2]
UV/Vis Maximum Absorption (λ_{max})	280 nm	[6]

Spectral Data Summary

The following table summarizes the key spectral data for **Dimethyl 4,4'-biphenyldicarboxylate**, crucial for its identification and characterization.

Spectral Data	Values and Interpretation	Reference
1H NMR (400 MHz, $CDCl_3$)	δ 8.13 (d, J = 8.5 Hz, 4H, Ar-H), 7.69 (d, J = 8.5 Hz, 4H, Ar-H), 3.95 (s, 6H, $-OCH_3$)	[4]
^{13}C NMR (101 MHz, $CDCl_3$)	δ 167.1 (C=O), 144.6 (Ar-C), 130.5 (Ar-CH), 130.0 (Ar-C), 127.5 (Ar-CH), 52.5 ($-OCH_3$)	[4]
Mass Spectrometry (EI)	Molecular Ion (M^+): m/z 270	[7]
Infrared (IR)	Key stretches expected for C=O (ester), C-O (ester), and aromatic C-H and C=C bonds.	

Experimental Protocols

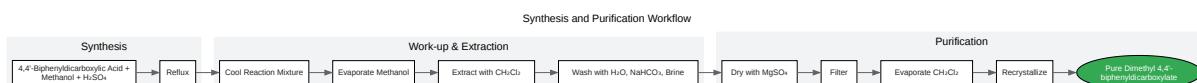
A detailed experimental protocol for the synthesis of **Dimethyl 4,4'-biphenyldicarboxylate** via Fischer esterification of 4,4'-biphenyldicarboxylic acid is provided below.

Synthesis of **Dimethyl 4,4'-biphenyldicarboxylate** via Fischer Esterification

Materials:

- 4,4'-Biphenyldicarboxylic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2) or Diethyl Ether (Et_2O)

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,4'-biphenyldicarboxylic acid in an excess of anhydrous methanol.
- Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

- Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
- Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude **Dimethyl 4,4'-biphenyldicarboxylate** can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to obtain a crystalline solid.

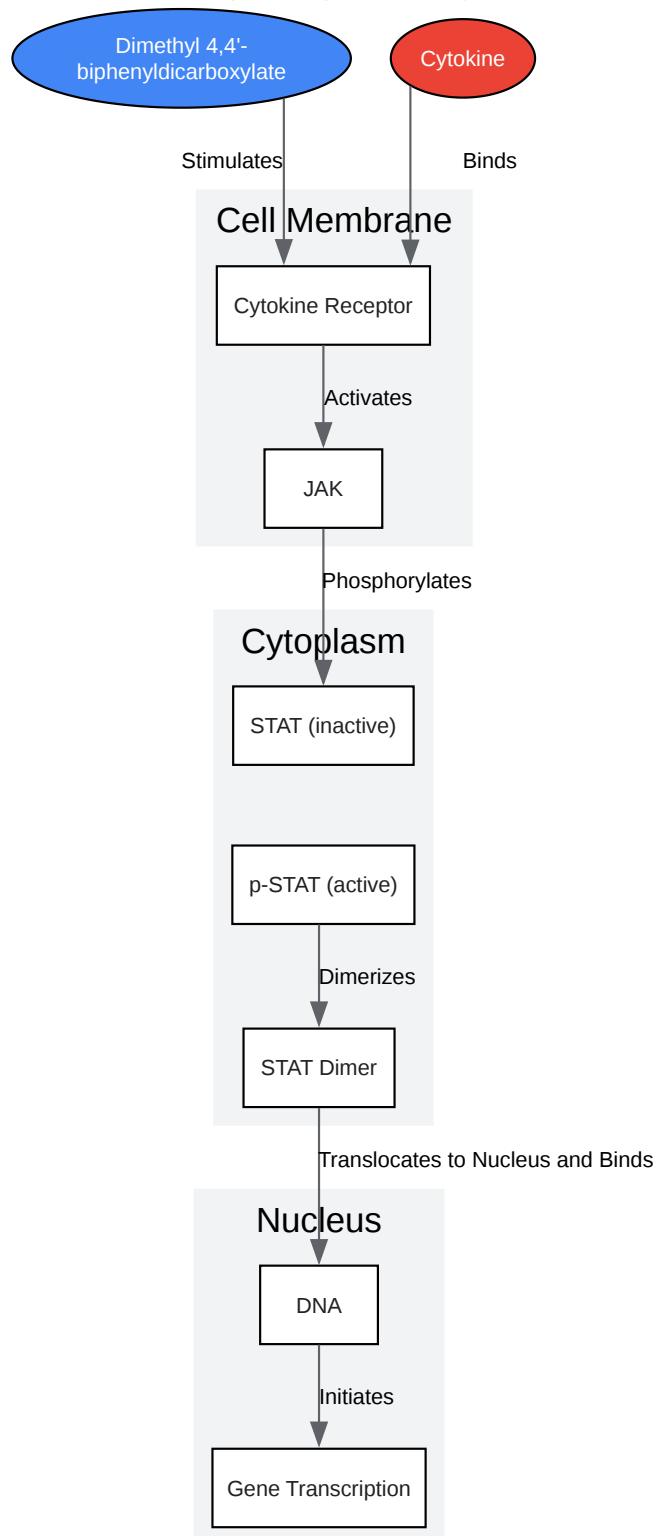
Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **Dimethyl 4,4'-biphenyldicarboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Dimethyl 4,4'-biphenyldicarboxylate**.


Biological Activity: JAK/STAT Signaling Pathway

Dimethyl 4,4'-biphenyldicarboxylate has been shown to act as a hepatoprotectant, in part by stimulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.^[2] This pathway is crucial for transmitting information from extracellular

signals to the cell nucleus, leading to the activation of gene transcription involved in immunity and cell proliferation.

The following diagram illustrates the general mechanism of the JAK/STAT pathway and the role of **Dimethyl 4,4'-biphenyldicarboxylate**.

JAK/STAT Signaling Pathway Activation

[Click to download full resolution via product page](#)

Caption: Activation of the JAK/STAT signaling pathway by **Dimethyl 4,4'-biphenyldicarboxylate**.

Applications in Research and Drug Development

Dimethyl 4,4'-biphenyldicarboxylate is primarily recognized for its hepatoprotective properties and has been investigated for the treatment of chronic hepatitis.[2] Its ability to stimulate the JAK/STAT signaling pathway suggests its potential as an immunomodulatory agent. In drug development, it can serve as a scaffold for the synthesis of novel therapeutic agents. Furthermore, its rigid biphenyl core is of interest in materials science for the development of polymers and liquid crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate [protocols.io]
- 2. DIETHYL BIPHENYL-4,4'-DICARBOXYLATE(47230-38-6) 1H NMR [m.chemicalbook.com]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate [orgspectroscopyint.blogspot.com]
- 5. Dimethyl biphenyl-4,4'-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Dimethyl 4,4'-biphenyldicarboxylate | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Dimethyl 4,4'-biphenyldicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160955#physical-and-chemical-properties-of-dimethyl-4,4'-biphenyldicarboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com